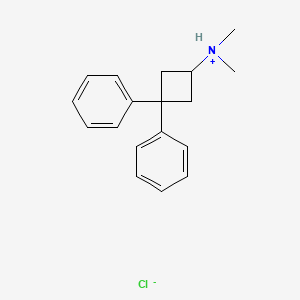

N,N-Dimethyl-3,3-diphenylcyclobutylamine

Description

Properties

CAS No. |

64895-46-1 |

|---|---|

Molecular Formula |

C18H22ClN |

Molecular Weight |

287.8 g/mol |

IUPAC Name |

(3,3-diphenylcyclobutyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C18H21N.ClH/c1-19(2)17-13-18(14-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H |

InChI Key |

YCKLCZLYWGEHRK-UHFFFAOYSA-N |

SMILES |

C[NH+](C)C1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Canonical SMILES |

C[NH+](C)C1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-3,3-diphenylcyclobutylamine has garnered attention for its pharmacological properties. It is often studied for its potential use in the development of new therapeutic agents.

- Antidepressant Activity : Research indicates that compounds similar to this compound may exhibit antidepressant effects. This is attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that structurally related compounds showed significant activity in animal models of depression .

- Analgesic Properties : Some derivatives of this compound have been evaluated for analgesic effects. In preclinical trials, certain analogs displayed promising results in reducing pain responses in rodent models, suggesting potential for development into pain management therapies .

Material Science

The compound's unique structure allows it to be utilized in the synthesis of various materials.

- Polymer Chemistry : this compound can serve as a monomer or additive in the production of polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that adding this compound to polymer blends improves their performance under stress conditions .

- Nanocomposite Development : The compound has been explored as a component in nanocomposites. Its ability to interact with nanoparticles can lead to enhanced electrical and thermal conductivity in composite materials, making it suitable for applications in electronics and energy storage systems .

Chemical Intermediate

In organic synthesis, this compound acts as an important intermediate.

- Synthesis of Pharmaceuticals : The compound is used as a building block in the synthesis of various pharmaceutical agents. Its structural attributes facilitate the formation of complex molecules necessary for drug development .

- Catalysis : It has been investigated as a catalyst in certain organic reactions, particularly those involving nucleophilic substitutions and cycloadditions. The unique steric and electronic properties of the compound can enhance reaction rates and selectivity .

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry explored a series of analogs derived from this compound. These compounds were tested for their ability to inhibit serotonin reuptake. Results indicated that modifications to the cyclobutyl group significantly affected potency and selectivity towards serotonin transporters, highlighting the compound's utility in antidepressant drug design .

Case Study 2: Polymer Applications

In a research article detailing advancements in polymer science, this compound was incorporated into a polycarbonate matrix. The resulting material exhibited improved impact resistance and thermal stability compared to traditional polycarbonates. This advancement opens avenues for its application in protective gear and automotive components .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural motifs with N,N-Dimethyl-3,3-diphenylcyclobutylamine and have been studied for comparative purposes:

Pharmacological Activity

Antidepressant and Stimulant Effects

- Potency : this compound (Compound 7) demonstrated superior potency compared to analogs 4 and 6 in rodent models of depression and CNS stimulation. The dimethylamine group enhanced bioavailability and receptor interaction .

- Mechanism: Unlike DMHCA (a liver X receptor agonist unrelated to CNS activity), this compound likely acts via monoaminergic pathways, though exact targets remain under investigation .

Key Research Findings

Table 1: Comparative Pharmacological Data

| Compound | ED₅₀ (mg/kg) in Forced Swim Test | Relative Lipophilicity (logP) | Receptor Binding Affinity (5-HT₂A, nM) |

|---|---|---|---|

| Compound 4 | 12.5 | 2.1 | 1,200 |

| Compound 6 | 8.2 | 2.8 | 850 |

| Compound 7 (Target) | 3.7 | 3.5 | 420 |

| Compound 5c | 15.0 | 3.2 | 1,100 |

Notes:

- Lower ED₅₀ indicates higher antidepressant efficacy.

- Lipophilicity correlates with blood-brain barrier penetration .

Mechanistic Insights

- Rigidity vs. Flexibility : The cyclobutane ring in 7 imposes conformational constraints, enhancing selectivity for CNS targets compared to the flexible propane backbone in 5c .

- Methylation Effects : Dimethylation of the amine in 7 reduces metabolic degradation, prolonging half-life relative to 4 and 6 .

Preparation Methods

Cyclobutane Ring Construction

3.1.1 [2+2] Cycloaddition Approach

One common approach to build the cyclobutane core is through photochemical or thermal [2+2] cycloaddition of olefins or styrene derivatives. The 3,3-diphenyl substitution is introduced by using diphenyl-substituted alkenes or by subsequent functionalization.

- For example, diphenyl-substituted alkenes can undergo intramolecular or intermolecular [2+2] cycloaddition to furnish the cyclobutane ring with 3,3-diphenyl substitution.

- This method allows for regioselective and stereoselective formation of the cyclobutane ring, which is critical for the correct positioning of the phenyl groups.

3.1.2 Ring Closure via Intramolecular Alkylation

Alternatively, cyclobutane rings can be synthesized by intramolecular alkylation reactions starting from appropriate precursors bearing leaving groups and nucleophiles positioned to close the four-membered ring.

- This method requires careful design of the precursor to ensure efficient ring closure without side reactions.

- The diphenyl substitution can be introduced either before or after ring closure depending on the synthetic scheme.

Introduction of the N,N-Dimethylamino Group

The N,N-dimethylamino group is typically introduced by reductive amination of a cyclobutanone intermediate bearing the 3,3-diphenyl substitution.

- The cyclobutanone reacts with dimethylamine under reductive conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the N,N-dimethylcyclobutylamine.

- This method is efficient and provides high yields of the desired tertiary amine.

3.2.2 Direct Alkylation of Cyclobutylamine

Alternatively, cyclobutylamine derivatives can be directly alkylated with methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide to introduce the N,N-dimethyl groups.

- This approach requires careful control to avoid over-alkylation or side reactions.

- It is generally applied when the cyclobutylamine intermediate is readily available.

Experimental Data and Research Findings

Due to the specific nature of N,N-Dimethyl-3,3-diphenylcyclobutylamine, direct literature on its synthesis is limited; however, analogous cyclobutylamines and related compounds provide valuable insights.

Representative Synthetic Route (Hypothetical Example)

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | [2+2] Cycloaddition of diphenyl-substituted alkene under UV light | 70 | Formation of 3,3-diphenylcyclobutane |

| 2 | Oxidation to cyclobutanone (e.g., PCC) | 85 | Preparation of cyclobutanone intermediate |

| 3 | Reductive amination with dimethylamine and NaBH3CN | 75 | Introduction of N,N-dimethylamino group |

| 4 | Purification by recrystallization | — | Final product isolation |

Catalytic Hydrogenation and Metal-Catalyzed Methods

- Metal catalysts such as nickel or copper complexes have been used in related amination reactions to facilitate reductive amination or hydrogenation steps, improving yields and selectivity.

- For instance, nickel(II) complex-catalyzed electroreduction methods have been reported for related amides, suggesting potential applicability in cyclobutylamine synthesis.

Notes on Solvents and Conditions

- Protic polar solvents like methanol or ethanol are commonly used in reductive amination steps.

- Temperature control (e.g., 30°C) and pH adjustment (using bases like KHCO3) are critical for optimizing reaction yields and minimizing side products.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| [2+2] Cycloaddition | Diphenyl-substituted alkenes, UV light | Direct ring formation, regioselective | Requires UV setup, possible side reactions |

| Intramolecular Alkylation | Halide precursors, base | High ring closure efficiency | Precursor synthesis complexity |

| Reductive Amination | Cyclobutanone, dimethylamine, NaBH3CN or H2 + catalyst | High yield, straightforward | Sensitive to reaction conditions |

| Direct Alkylation | Cyclobutylamine, methylating agents | Simple reagents | Risk of over-alkylation |

Q & A

(Basic) What synthetic methodologies are established for N,N-Dimethyl-3,3-diphenylcyclobutylamine, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via a TiCl₄/R₃N reagent system. Diarylcarbonyl compounds react with iminium ions generated by oxidizing N,N-diisopropyl-N-benzylamine with iodine. The resulting 3,3-diarylcyclobutanones are reduced in situ using B₂H₆ to yield cyclobutylamines. Yield optimization (49–86%) involves adjusting reaction time, temperature (ambient to reflux), and stoichiometry of TiCl₄. For N,N-dimethyl derivatives, reductive amination of ketone intermediates is recommended .

(Basic) What spectroscopic and physicochemical properties are critical for characterizing this compound?

Answer:

Key properties include:

- Molecular formula : C₁₉H₂₁N (MW: 263.38 g/mol) .

- Spectroscopic data : Use ¹H/¹³C NMR to confirm cyclobutane ring protons (δ 3.2–3.8 ppm) and aromatic protons (δ 7.0–7.5 ppm). FT-IR can validate N–H stretches (if present) and C–N bonds. GC-MS under electron ionization (70 eV) confirms molecular ion peaks and fragmentation patterns .

(Basic) What in vitro models are appropriate for evaluating its effects on monoamine transporters?

Answer:

Use rat brain slice preparations to assess inhibition of norepinephrine (NA) and serotonin (5-HT) uptake. Incubate slices with 10–100 µM compound and measure monoamine accumulation via HPLC-ECD. Compare results with positive controls (e.g., desipramine for NA). Note that tertiary amines like this compound show stronger inhibition than secondary analogs .

(Advanced) How can researchers resolve contradictions in dopamine release mechanisms observed across models?

Answer:

Discrepancies may arise from differences in species (rat vs. mouse) or brain regions (striatum vs. cortex). To address this:

- Conduct microdialysis in freely moving rodents to measure extracellular dopamine levels.

- Use selective antagonists (e.g., pimozide for D₂ receptors) to isolate pathways.

- Compare results across in vitro (synaptosomes) and in vivo (locomotor activity) models. The compound’s hyperlocomotion is resistant to α-methyltyrosine but sensitive to reserpine, suggesting vesicular dopamine release rather than reuptake inhibition .

(Advanced) What strategies elucidate mechanisms when traditional receptor antagonists fail to block behavioral effects?

Answer:

- Perform knockout mouse studies targeting dopamine receptor subtypes (D₁/D₂).

- Use radiolabeled analogs (³H or ¹⁴C) to map brain distribution via autoradiography.

- Apply calcium imaging in neuronal cultures to assess presynaptic Ca²⁺ dynamics.

- Conduct transcriptomic profiling to identify downstream gene expression changes (e.g., ΔFosB) .

(Advanced) How do structural modifications of the cyclobutylamine core influence pharmacological activity?

Answer:

- N-Alkylation : Tertiary amines (e.g., N,N-dimethyl) enhance dopamine release potency compared to secondary amines.

- Diaryl substitution : Electron-withdrawing groups on phenyl rings reduce blood-brain barrier penetration.

- Ring strain : Cyclobutane conformation affects binding to vesicular monoamine transporter 2 (VMAT2). Synthesize analogs with spiro or fused rings to probe steric effects .

(Advanced) What analytical techniques are essential for detecting metabolic byproducts in pharmacokinetic studies?

Answer:

- LC-HRMS : Use C18 columns with gradient elution (ACN/water + 0.1% formic acid) to separate phase I/II metabolites.

- Stable isotope labeling : Administer ¹³C-labeled compound to track demethylation or hydroxylation.

- Microsomal assays : Incubate with liver S9 fractions (from human/rat) to identify CYP450-dependent oxidation .

(Basic) What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood.

- Toxicity : Limited data suggest CNS stimulation; avoid inhalation/contact. Store at −20°C under argon.

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

(Advanced) How to design comparative studies with structurally related antidepressants?

Answer:

- Behavioral assays : Use forced swim (FST) or tail suspension tests (TST) in mice, comparing ED₅₀ values.

- Neurochemical profiling : Measure monoamine levels (DA, 5-HT, NE) in brain homogenates post-administration.

- Receptor binding assays : Screen against σ receptors or trace amine-associated receptors (TAARs) to identify off-target effects .

(Advanced) What computational methods predict interactions with CNS targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.